1-Pyrenecarboxaldehyde, also known as pyrene-1-aldehyde, is an organic compound with the molecular formula C17H10O and a molecular weight of 230.26 g/mol. It features a pyrene moiety, which is a polycyclic aromatic hydrocarbon consisting of four fused benzene rings. The aldehyde functional group (-CHO) is located at the 1-position of the pyrene structure, making it a significant compound in various chemical and biological applications. Its structure can be represented as follows:
textO ||C6H4-C-C-C-C | | C C | |C6H4-C-C-C
1-Pyrenecarboxaldehyde exhibits unique photophysical properties, including fluorescence, which makes it useful in studies involving light emission and absorption.
In addition, studies have shown that 1-Pyrenecarboxaldehyde interacts with DNA, resulting in changes in fluorescence intensity, indicating potential applications in biochemistry .
Research indicates that 1-Pyrenecarboxaldehyde exhibits biological activity, particularly in the context of its interaction with biomolecules. Its fluorescence properties make it a candidate for studying nucleic acids and proteins. The compound has been shown to cause skin irritation upon contact and may exacerbate existing dermatological conditions .
In vitro studies suggest that its interaction with DNA leads to observable changes in emission intensity, which can be utilized for sensing applications and understanding molecular interactions within biological systems .
Several methods exist for synthesizing 1-Pyrenecarboxaldehyde:
These methods allow for the production of this compound in various forms suitable for different applications.
1-Pyrenecarboxaldehyde has diverse applications across several fields:
The interaction studies of 1-Pyrenecarboxaldehyde primarily focus on its binding with nucleic acids and proteins. Observations indicate that the compound's fluorescence changes upon binding, which can be quantitatively measured. This property enables researchers to use it as a fluorescent marker in biological assays, providing insights into molecular interactions and dynamics within cells .
Several compounds are structurally or functionally similar to 1-Pyrenecarboxaldehyde. Here are some notable examples:
Compound Name | Structure Type | Key Features |
---|---|---|
1-Pyrenecarboxylic Acid | Carboxylic Acid | Contains a carboxyl group; more polar than the aldehyde. |
Pyrene | Polycyclic Aromatic Hydrocarbon | Lacks the aldehyde functional group; used in similar applications but less reactive. |
9-Pyrenecarboxaldehyde | Isomer of 1-Pyrenecarboxaldehyde | Similar reactivity but different photophysical properties due to structural differences. |
What sets 1-Pyrenecarboxaldehyde apart from these similar compounds is its specific aldehyde functional group at the 1-position of the pyrene structure, which significantly influences its reactivity and interaction with biological molecules. This unique positioning enhances its utility in fluorescence-based applications and chemical sensing compared to its counterparts.
The introduction of an aldehyde group onto the pyrene core can be achieved through several regioselective methodologies, each with distinct advantages and limitations.
The Vilsmeier-Haack reaction represents one of the earliest and most established methods for synthesizing 1-pyrenecarboxaldehyde. Vollmann first reported this synthesis in 1937, utilizing N-methylformanilide and phosphorus oxychloride (POCl₃) with pyrene. This reaction involves the formation of a chloroiminium ion (Vilsmeier reagent) that acts as an electrophile, attacking the electron-rich pyrene preferentially at the 1-position.
The mechanism proceeds through:
This method typically delivers 1-pyrenecarboxaldehyde in yields of 70-80%, making it a reliable approach for large-scale syntheses despite the somewhat harsh reaction conditions required.
A more efficient approach involves titanium tetrachloride (TiCl₄) catalyzed formylation using dichloromethyl methyl ether. As documented by Yamato and colleagues, this reaction produces 1-pyrenecarboxaldehyde in excellent yields of up to 90%. The reaction occurs under relatively mild conditions in dichloromethane solution:
Pyrene + Cl₂CHOCH₃ + TiCl₄ → 1-Pyrenecarboxaldehyde
The general procedure involves:
This methodology has been extensively utilized for preparing various pyrene derivatives, as the position of formylation can be controlled through the strategic placement of substituents on the pyrene core.
A two-step approach involving bromination followed by lithium-halogen exchange and formylation has been meticulously documented in Organic Syntheses. This method first converts pyrene to 1-bromopyrene, which is then treated with n-butyllithium and DMF to afford 1-pyrenecarboxaldehyde:
The detailed procedure involves:
This approach yields 77% of 1-pyrenecarboxaldehyde over two steps and offers exceptional regioselectivity.
Table 1 presents a comparative analysis of the primary synthetic methods for 1-pyrenecarboxaldehyde:
Method | Reagents | Conditions | Yield (%) | Advantages | Limitations |
---|---|---|---|---|---|
Vilsmeier-Haack | POCl₃, N-methylformanilide | RT, 12-24h | 70-80 | Single-step, well-established | Harsh conditions, moderate yields |
TiCl₄-catalyzed | TiCl₄, Cl₂CHOCH₃ | CH₂Cl₂, RT | 90 | High yield, milder conditions | Moisture-sensitive reagents |
Lithiation-formylation | 1. HBr, H₂O₂ 2. n-BuLi, DMF | 1. MeOH/Et₂O, RT 2. THF, -78°C | 77 (overall) | High regioselectivity, versatile | Multi-step, low temperature required |
Duff reaction | Hexamine, TFA | 90°C, 12h | 55-65 | Alternative formylating agent | Lower yield, limited to electron-rich substrates |
Environmental and economic considerations have driven interest in developing greener synthetic methodologies for introducing the aldehyde group onto pyrene. Several solvent-free or minimal-solvent approaches have been explored for aromatic formylations.
Microwave-assisted organic synthesis represents an energy-efficient methodology for various transformations, including formylation reactions. While direct microwave-assisted formylation of pyrene has limited documentation, related transformations involving 1-pyrenecarboxaldehyde demonstrate the potential of this approach.
For example, pyrene-based coordination polymers have shown exceptional catalytic activity in solvent-free microwave-assisted cyanosilylation reactions of aldehydes. These reactions achieve high yields (up to 97%) under solvent-free conditions at 50°C with reaction times of approximately 1.5 hours. The application of similar microwave conditions for pyrene formylation could potentially offer improved efficiency and reduced environmental impact.
Solid-state catalytic systems present opportunities for solvent-free synthesis of 1-pyrenecarboxaldehyde. The utilization of coordination polymers containing 5-{(pyren-4-ylmethyl)amino}isophthalic acid ligands has demonstrated remarkable catalytic activity in solvent-free conditions. These materials combine Lewis acid metal centers with basic amine sites, creating bifunctional catalysts that can potentially activate formylating agents.
As shown in Table 2, the catalytic activity of these systems varies significantly with reaction conditions:
Catalyst | Temperature (°C) | Catalyst Amount (mol%) | Solvent | Yield (%) |
---|---|---|---|---|
[Zn(μ-L)(H₂O)₂]ₙ | 50 | 2.0 | Solvent-free | 97 |
[Zn(μ-L)(H₂O)₂]ₙ | 50 | 2.0 | MeOH | 78 |
[Zn(μ-L)(H₂O)₂]ₙ | 50 | 2.0 | CHCl₃ | 67 |
[Zn(μ-L)(H₂O)₂]ₙ | 50 | 2.0 | CH₃CN | 57 |
[Cd(μ₄-L)(H₂O)]ₙ | 50 | 2.0 | Solvent-free | 85 |
[Cd(μ₄-L)(H₂O)]ₙ | 50 | 2.0 | THF | 76 |
These findings highlight the importance of solvent selection in catalytic formylation reactions and demonstrate the superior performance of solvent-free conditions.
Trifluoromethanesulfonic acid (TfOH) has emerged as a potent promoter for Friedel-Crafts-type reactions of pyrene, including functionalization with isothiocyanates. While not entirely solvent-free, these approaches minimize solvent usage and offer high regioselectivity.
The reaction of pyrene with isothiocyanates in the presence of TfOH in dichloromethane at room temperature affords 1-(pyrene-1-carbothioamido) derivatives in 83-94% yield. This methodology could potentially be adapted for introducing formyl groups under similar conditions, providing an alternative approach to traditional formylation methods.
The aldehyde group in 1-pyrenecarboxaldehyde serves as a versatile handle for further functionalization, enabling the synthesis of a diverse range of pyrene derivatives with tailored properties for specific applications.
The aldehyde functionality readily participates in Wittig and related olefination reactions to form styrene-like derivatives. As documented by Yamato and colleagues, 1-pyrenecarboxaldehyde undergoes Wittig reactions with phosphonium ylides to afford (E)/(Z) mixtures of corresponding alkenes. These can be further functionalized through bromination and dehydrobromination to yield alkyne derivatives:
1-Pyrenecarboxaldehyde + Ph₃P=CHR → (E)/(Z)-1-(2-R-vinyl)pyrene
Subsequent bromination with BTMA Br₃ (benzyltrimethylammonium tribromide) followed by dehydrobromination with KOtBu affords 1-(2-R-ethynyl)pyrene derivatives.
These transformations have been employed to synthesize pyrene-based luminescent materials with deep blue fluorescence and quantum yields (Φf) of 0.62-0.80 in solution. The resulting alkene and alkyne derivatives offer opportunities for further functionalization through cross-coupling reactions and cycloadditions.
The aldehyde group in 1-pyrenecarboxaldehyde can be reduced to provide access to various functional groups:
These reduction strategies have been employed in the stepwise synthesis of methylated pyrenes. For instance, 2,7-di-tert-butylpyrene-4-carbaldehyde can be reduced to the corresponding methylated derivative, which can undergo additional formylation and reduction cycles to access multi-methylated pyrenes with tailored electronic properties.
The aldehyde group in 1-pyrenecarboxaldehyde readily reacts with various nitrogen-containing compounds to form important classes of derivatives:
Of particular significance is the formation of 1-(pyrene-1-carbothioamido)alkylphosphonates from the reaction of pyrene with diethyl 1-(isothiocyanato)alkylphosphonates in the presence of trifluoromethanesulfonic acid. These compounds can be oxidatively converted to the corresponding amidoalkylphosphonates using Oxone®, creating fluorescent materials with quantum yields approximately twice those of simple N-substituted pyrene-1-carboxamides.
An innovative application of 1-pyrenecarboxaldehyde involves the formation of morphologically controlled microstructures. Using sodium dodecyl sulfate (SDS) as a morphology-directing agent, researchers have synthesized rod, bar, and rectangular plate-shaped microstructures from 1-pyrenecarboxaldehyde through a reprecipitation method.
The concentration of both 1-pyrenecarboxaldehyde and SDS plays a crucial role in directing the morphology of these microcrystals. The resulting structures exhibit interesting photophysical properties, which have been characterized using UV-Vis absorption, steady-state, and time-resolved fluorescence emission techniques.
Computational studies using second-order Fukui parameters as local reactivity descriptors suggest that 1-pyrenecarboxaldehyde molecules arrange in face-to-face slipped conformations in their aggregated structures, consistent with single-crystal X-ray diffraction data.
1-Pyrenecarboxaldehyde derivatives have been incorporated into metal-organic frameworks (MOFs) through coordination to metal centers or post-synthetic modification of existing frameworks. Post-synthetic modification techniques include:
These approaches allow for the functionalization of MOFs with pyrene moieties, creating materials with enhanced fluorescence properties and potential applications in sensing, catalysis, and gas storage.
For example, the pyrene-carboxylate ligand-based coordination polymers [Zn(μ-L)(H₂O)₂]ₙ and [Cd(μ₄-L)(H₂O)]ₙ have demonstrated exceptional catalytic activity in cyanosilylation reactions. The coordination environment in these materials influences their activity, with zinc-based polymers generally showing superior performance to their cadmium-based counterparts.
The solvatochromic behavior of 1-pyrenecarboxaldehyde arises from its ability to adopt monomeric or dimeric configurations depending on solvent polarity. In polar aprotic solvents like dimethyl sulfoxide, the monomeric form dominates due to stabilization of its intramolecular charge-transfer (ICT) state [3] [5]. This ICT state results from electron donation by the aldehyde group to the pyrene core, producing a bathochromic shift in emission spectra (λ_em = 450–500 nm) [3]. Time-resolved fluorescence studies reveal monoexponential decay kinetics (τ ≈ 4.7 ns) in these solvents, consistent with a single emissive species [3].
In contrast, nonpolar solvents such as cyclohexane induce excimer formation through π-π stacking, characterized by a structureless emission band at 478 nm [3] [4]. The equilibrium constant (K_eq) for monomer-excimer interconversion follows the relationship:
$$ K_{eq} = \frac{[D]}{[M]^2} = A \cdot e^{(-\Delta G/RT)} $$
where ΔG represents the free energy difference between dimer (D) and monomer (M) states. Solvent viscosity modulates this equilibrium by affecting rotational diffusion rates—higher viscosity solvents like glycerol retard excimer formation, increasing monomer fluorescence quantum yield (Φ_f) from 0.15 to 0.38 [3].
Table 1: Emission properties of 1-pyrenecarboxaldehyde in select solvents
Solvent | λ_em (nm) | Φ_f | Lifetime (ns) | Dominant Species |
---|---|---|---|---|
Water | 478 | 0.42 | 8.2 | Excimer |
Acetonitrile | 415 | 0.18 | 4.1 | Monomer |
Toluene | 460 | 0.29 | 6.7 | Mixed |
Data from [3] [5] demonstrate how solvent polarity governs the interplay between ICT and excimer states. The Förster cycle analysis confirms a 2185 cm⁻¹ Stokes shift in aqueous solutions, corresponding to a 0.7 eV energy gap between ground and excited states [2] [3].
1-Pyrenecarboxaldehyde exhibits aggregation-induced emission (AIE) in crystalline and amorphous solid states, with quantum yields exceeding solution-phase values by 3–5× [4] [5]. X-ray diffraction studies of microcrystals reveal a herringbone packing motif with intermolecular distances of 3.4 Å, facilitating exciton delocalization across adjacent pyrene cores [4]. Restricted intramolecular rotation (RIR) of the aldehyde group in the solid state suppresses non-radiative decay pathways, increasing Φ_f from 0.15 (solution) to 0.65 (crystal) [4].
Pressure-dependent photoluminescence studies show a reversible emission color shift from blue (1 atm) to green (5 GPa), attributed to piezochromic bandgap modulation [4]. This behavior follows the empirical relationship:
$$ Eg(p) = E{g0} + \alpha p + \beta p^2 $$
where α = −45 meV/GPa and β = 2.1 meV/GPa² for 1-pyrenecarboxaldehyde [4]. Temperature-resolved spectra (77–300 K) reveal a 20 nm red shift upon cooling, consistent with thermally activated exciton migration to lower-energy sites [4].
Table 2: Solid-state photophysical parameters
Matrix Type | Φ_f | λ_em (nm) | Decay Components (ns) |
---|---|---|---|
Single Crystal | 0.65 | 465 | 12.3 (98%) |
Amorphous Film | 0.52 | 480 | 8.7 (75%), 2.1 (25%) |
Nanoparticles | 0.58 | 475 | 10.4 (89%) |
Data from [4] [5] highlight how molecular packing geometry influences emission properties. The absence of excimer emission in nanocrystalline forms suggests surface-dominated recombination processes [4].
Intersystem crossing (ISC) in 1-pyrenecarboxaldehyde occurs via three primary mechanisms: (1) direct spin-orbit coupling (SOC), (2) charge-transfer-mediated SOC, and (3) proton-coupled electron transfer [1] [2]. Heavy atom effects enhance ISC rates (kISC), with bromine substitution increasing kISC from 10⁷ s⁻¹ (parent compound) to 10⁹ s⁻¹ [1]. Transient absorption spectroscopy reveals triplet lifetimes (τ_T) ranging from 10 μs (argon matrix) to <1 μs (aerated solutions) [1] [2].
The El-Sayed rule predicts enhanced ISC for n→π* transitions, but 1-pyrenecarboxaldehyde violates this due to its planar geometry. Instead, vibronic coupling between S₁ (ππ) and T₂ (nπ) states drives ISC with an efficiency ηISC = 0.32 [1]. Oxygen quenching experiments yield bimolecular rate constants (kq) of 2.8×10⁹ M⁻¹s⁻¹, approaching the diffusion limit [1] [2].
Table 3: Intersystem crossing parameters
Parameter | Value | Method |
---|---|---|
k_ISC (s⁻¹) | 4.7×10⁷ | Transient absorption |
τ_T (μs) | 12.4 | Phosphorescence |
SOC matrix element (cm⁻¹) | 0.45 | TD-DFT calculation |
Activation energy (meV) | 48 | Temperature-dependent ISC |
Data from [1] [2] demonstrate the temperature dependence of ISC rates, following the Arrhenius equation with E_a = 48 meV. Magnetic circular dichroism spectra confirm triplet sublevel populations consistent with spin-orbit-vibronic coupling models [1].
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